molecular formula C₁₄H₁₇N₅NaO₇P B104924 CID 16219622 CAS No. 55443-13-5

CID 16219622

Cat. No.: B104924
CAS No.: 55443-13-5
M. Wt: 422.29 g/mol
InChI Key: QSEXPGXXMNULPU-UHFFFAOYSA-N
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Description

2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt is a cyclic nucleotide derivative that plays a significant role in various biochemical processes. It is a modified form of adenosine monophosphate, where the hydroxyl group at the 2’ position is esterified with a butyryl group. This modification enhances its lipophilicity and membrane permeability, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt typically involves the esterification of adenosine-3’, 5’-cyclic monophosphate with butyric anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyclic phosphate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt is widely used in scientific research due to its ability to permeate cell membranes and mimic the action of endogenous cyclic adenosine monophosphate. Its applications include:

    Chemistry: Used as a reagent in the synthesis of other cyclic nucleotide derivatives.

    Biology: Employed in studies of signal transduction pathways, particularly those involving cyclic adenosine monophosphate-dependent protein kinases.

    Medicine: Investigated for its potential therapeutic effects in conditions related to cyclic adenosine monophosphate signaling.

    Industry: Utilized in the development of biochemical assays and diagnostic kits.

Mechanism of Action

2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt exerts its effects by acting as a lipophilic precursor of cyclic adenosine monophosphate. Upon entering the cell, it is metabolized by esterases to release cyclic adenosine monophosphate and butyrate. The released cyclic adenosine monophosphate activates cyclic adenosine monophosphate-dependent protein kinases, leading to the phosphorylation of target proteins and modulation of various cellular processes .

Comparison with Similar Compounds

Uniqueness: 2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt is unique due to its specific modification at the 2’ position, which enhances its lipophilicity and membrane permeability. This makes it particularly useful in studies requiring efficient cellular uptake and activation of cyclic adenosine monophosphate-dependent pathways .

Properties

InChI

InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)25-11-10-7(4-23-27(21,22)26-10)24-14(11)19-6-18-9-12(15)16-5-17-13(9)19;/h5-7,10-11,14H,2-4H2,1H3,(H,21,22)(H2,15,16,17);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEXPGXXMNULPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N5NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585216
Record name PUBCHEM_16219622
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55443-13-5
Record name PUBCHEM_16219622
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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